4-Chloropentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOLXMKOIBAQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35096-45-8 | |
| Record name | 4-chloropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Developmental Approaches for 4 Chloropentan 1 Ol
Regioselective Synthesis Strategies
Achieving the specific placement of a chlorine atom at the fourth carbon and a hydroxyl group at the first carbon of a pentane (B18724) chain requires careful control over reaction selectivity.
The direct regioselective chlorination of pentan-1-ol at the C4 position to yield 4-chloropentan-1-ol is not a commonly reported or straightforward synthetic method in the available literature. Current time information in Bangalore, IN. While chlorination of alcohols can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3), these typically target the hydroxyl group itself, converting it to a chloride (e.g., forming 1-chloropentane (B165111) from pentan-1-ol), or lead to ethers or elimination products under different conditions. Achieving selective chlorination of a specific C-H bond, particularly at a position remote from the alcohol functionality, often requires indirect strategies involving directing groups or more complex C-H activation methodologies. For instance, research on the chlorination of related aliphatic alcohols often focuses on selectivity at positions adjacent to the hydroxyl group or on the primary alcohol function itself. Current time information in Bangalore, IN.
The regioselectivity of chlorination reactions is significantly influenced by reaction conditions, including the choice of solvent, temperature, and the presence of catalysts. Current time information in Bangalore, IN. In the broader context of organic synthesis, variations in solvent polarity can alter reaction mechanisms, favoring either ionic (e.g., carbocation-mediated) or concerted pathways, thereby dictating the site of halogenation. For example, in reactions involving alkenes, carbocation stability plays a crucial role in regioselectivity, with more substituted carbocations often being favored, leading to specific chloroalcohol isomers. Catalysts can also steer reactions towards desired regiochemical outcomes by stabilizing transition states or intermediates. While specific catalytic systems for the direct, regioselective chlorination of pentan-1-ol at the C4 position are not prominently detailed in the literature, the general principles highlight that careful optimization of these parameters is essential for controlling product distribution in halogenation reactions. Current time information in Bangalore, IN.
Directed Chlorination of Pentan-1-ol and Related Aliphatic Alcohols
Reduction-Based Synthesis from Halogenated Carbonyl Precursors
A significant synthetic pathway to this compound involves the selective reduction of 4-chloropentanal. This approach leverages the differential reactivity of aldehyde and alkyl halide functional groups towards various reducing agents.
The reduction of 4-chloropentanal to this compound can be accomplished using metal hydride reducing agents. The choice of reductant is critical for achieving selectivity, as the molecule contains both an aldehyde group and an alkyl chloride.
Sodium Borohydride (NaBH4): NaBH4 is a milder reducing agent that selectively reduces aldehydes and ketones to primary and secondary alcohols, respectively, without typically affecting alkyl halides. Therefore, NaBH4 is an excellent choice for the selective reduction of the aldehyde group in 4-chloropentanal to yield this compound, preserving the C-Cl bond. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a more powerful reducing agent. While it effectively reduces aldehydes to primary alcohols, it can also reduce alkyl halides to alkanes. Consequently, using LiAlH4 for the reduction of 4-chloropentanal can lead to the formation of this compound, but also poses a risk of dehalogenation, producing pentan-1-ol as a byproduct. quora.comquora.com Careful control of reaction temperature and stoichiometry is necessary to favor the desired product.
The selection of the reducing agent and the subsequent workup procedure are paramount for maximizing the yield and purity of this compound from 4-chloropentanal.
Reductant Choice: As detailed above, NaBH4 offers superior selectivity for the aldehyde reduction, making it the preferred reagent to avoid dehalogenation. masterorganicchemistry.com If LiAlH4 is employed, precise control over reaction conditions is essential.
Workup Procedures: The workup procedure is particularly critical when using LiAlH4. After the reduction of the aldehyde to an alkoxide intermediate, the reaction must be quenched appropriately. A mild acidic quench, such as using aqueous ammonium (B1175870) chloride (NH4Cl) or dilute hydrochloric acid (HCl) while maintaining cold temperatures, can successfully protonate the alkoxide to form this compound. stackexchange.com Conversely, harsher workup conditions or higher reaction temperatures with LiAlH4 can promote dehalogenation, yielding pentan-1-ol. quora.comstackexchange.com Furthermore, improper workup or prolonged reaction times, especially with LiAlH4 or even NaBH4 under certain conditions, can lead to intramolecular cyclization via nucleophilic attack of the newly formed alkoxide onto the carbon bearing the chlorine, resulting in the formation of 2-methyltetrahydrofuran (B130290) (2-Me-THF). stackexchange.com
Table 1: Comparison of Reductants for 4-Chloropentanal Reduction
| Reductant | Substrate | Target Product | Selectivity for Aldehyde Reduction | Potential Side Products | Notes on Workup |
| NaBH4 | 4-Chloropentanal | This compound | High | Minimal (preserves C-Cl bond) | Standard workup procedures are generally effective. |
| LiAlH4 | 4-Chloropentanal | This compound | High | Pentan-1-ol (dehalogenation), 2-Me-THF (cyclization) | Requires careful temperature control and mild acidic quench (e.g., NH4Cl(aq) or dilute HCl) to favor this compound and avoid side products. |
Selective Reduction of 4-Chloropentanal using Metal Hydrides
Nucleophilic Substitution Routes to this compound
Nucleophilic substitution reactions offer alternative pathways for the synthesis of this compound, typically involving the displacement of a leaving group by a nucleophile or the conversion of a functional group into a chloride or hydroxyl group.
One common strategy involves starting materials that already possess a five-carbon chain with functional groups at the 1 and 4 positions. For instance, pentane-1,4-diol can serve as a precursor. Selective chlorination of the secondary hydroxyl group at the C4 position, while preserving the primary hydroxyl group at C1, could yield the target compound. Reagents for such selective transformations would need to be carefully chosen. Alternatively, starting from a dihalopentane, such as 1,4-dichloropentane (B1360421), selective hydrolysis of one of the chlorine atoms to a hydroxyl group could also lead to this compound. lookchem.comlookchem.com The success of these routes relies on achieving regioselectivity in either the chlorination or the nucleophilic substitution step.
Preparation via Reactions Involving Chlorinated Hydrocarbons
The synthesis of this compound can be approached through methodologies that either start with chlorinated hydrocarbon precursors or involve the introduction of a chlorine atom onto a pentane backbone. One general strategy involves nucleophilic substitution reactions where a chlorinated hydrocarbon serves as the substrate. For instance, a compound such as 1,4-dichloropentane could potentially react with a hydroxide (B78521) source to selectively substitute one chlorine atom, yielding this compound. Alternatively, direct chlorination of pentan-1-ol is a conceptually straightforward route, although achieving high regioselectivity for the C4 position over other carbons (such as C2 or C5) can be challenging and may require specific reaction conditions or catalysts to control the site of chlorination . The literature suggests that carbocation stability can influence regioselectivity in certain reactions, potentially favoring other isomers under aqueous conditions, thus necessitating careful solvent and catalyst selection for the desired 4-chloro isomer .
Control of Stereochemistry in Nucleophilic Substitution Pathways
Given that this compound contains a stereogenic center at the C4 position, controlling the stereochemical outcome of its synthesis is crucial for applications requiring specific enantiomers. Nucleophilic substitution reactions are often key steps in introducing or modifying functional groups and can be amenable to stereochemical control. For example, if a synthesis route involves the formation of a carbocation intermediate at C4, as might occur in an SN1-type reaction, chiral auxiliaries or organocatalysts can be employed to direct the subsequent attack of a nucleophile (such as a chloride source or a precursor to the hydroxyl group), thereby influencing the enantiomeric excess (ee) of the product. Research into the stereoselective synthesis of related chloropentanol derivatives has demonstrated the feasibility of achieving high enantioselectivity, with some methods reporting enantiomeric excesses exceeding 90% through organocatalytic approaches unibo.it. This suggests that similar strategies could be applied to the synthesis of enantiomerically enriched this compound, likely involving chiral catalysts or reagents in the nucleophilic substitution steps.
Advanced and Industrial Synthetic Considerations
The industrial-scale production and optimization of synthetic routes for this compound involve considerations beyond basic laboratory preparations, focusing on efficiency, cost-effectiveness, and sustainability.
Implementation of Sustainable Chemical Practices in Production
The principles of green chemistry are increasingly important in the development of industrial chemical processes. For the synthesis of this compound, sustainable practices can be integrated through several avenues. Biocatalysis, utilizing enzymes or whole cells, offers a promising route for selective transformations under mild conditions, potentially reducing the need for harsh reagents and minimizing waste acs.orgucl.ac.uk. One-pot synthesis strategies, where multiple reaction steps are carried out sequentially in a single reactor without intermediate isolation, can also enhance efficiency and reduce solvent usage and waste generation acs.orgresearchgate.net. The use of environmentally benign solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are also key aspects of sustainable chemical production researchgate.net. These approaches not only align with environmental stewardship but can also lead to more cost-effective and safer manufacturing processes.
Data Table: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClO | lookchem.comnih.govnih.gov |
| Molecular Weight | 122.59 g/mol | lookchem.comnih.govnih.gov |
| Boiling Point | 78-80 °C (at 10 Torr) | lookchem.com |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | lookchem.com |
| LogP | 1.38620 / 1.3 | lookchem.comnih.govnih.gov |
| CAS Number | 35096-45-8 | lookchem.combldpharm.com |
| Chirality | Exists as enantiomers (R and S) | nih.gov |
Mechanistic Investigations of 4 Chloropentan 1 Ol Reactivity
Oxidation and Reduction Chemistry of the Hydroxyl Group
Selective Oxidation to Aldehydes and Carboxylic Acids
The oxidation of primary alcohols is a fundamental transformation in organic chemistry, capable of yielding either aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions employed. General methods for achieving these transformations have been explored using various oxidants, including sodium hypochlorite (B82951) (NaClO) researchgate.net, and catalytic systems involving manganese complexes with hydrogen peroxide rug.nl, or TEMPO-based catalysts organic-chemistry.org.
Aliphatic primary alcohols, such as 4-Chloropentan-1-ol, can be challenging to oxidize selectively to the corresponding aldehyde without further oxidation to the carboxylic acid rug.nl. The presence of reactive C-H bonds adjacent to the hydroxyl group makes them susceptible to over-oxidation. While specific research findings detailing the selective oxidation of this compound to 4-chloropentanal or 4-chloropentanoic acid, including detailed mechanistic pathways, were not found in the searched literature, general principles suggest that milder oxidizing agents or carefully controlled conditions would be necessary to favor aldehyde formation. Stronger oxidants or prolonged reaction times would likely lead to the carboxylic acid researchgate.netrug.nl. The gamma-chloro substituent in this compound might exert a subtle inductive effect on the alcohol's reactivity, but specific studies quantifying this influence are not available. Consequently, no specific data tables detailing the yields or selectivities for the oxidation of this compound could be generated from the provided search results.
Reductive Deoxygenation and Dehalogenation Studies
Reductive deoxygenation refers to the removal of an oxygen atom from a molecule, typically converting an alcohol to an alkane. Reductive dehalogenation, conversely, involves the removal of a halogen atom, converting an alkyl halide to an alkane or a less substituted halide. These transformations are crucial for modifying molecular structures and are achieved through various chemical methods, often involving metal hydrides, catalytic hydrogenation, or radical-based processes ncert.nic.inacs.org.
The searched literature does not provide specific research findings or detailed mechanistic studies concerning the reductive deoxygenation of the hydroxyl group or the reductive dehalogenation of the chlorine atom in this compound. While general methodologies for these reactions are known, their application and specific outcomes for this particular compound, including kinetic data or mechanistic insights, were not found. Therefore, no specific data tables pertaining to these reductive transformations of this compound could be compiled.
Impact of Molecular Architecture on Reaction Kinetics and Thermodynamics
The molecular architecture of this compound is characterized by a five-carbon aliphatic chain with a primary alcohol group at one terminus (C1) and a chlorine atom at the gamma position (C4). This structure presents two main functional sites for reactivity: the hydroxyl group and the carbon-chlorine bond.
The primary alcohol moiety dictates much of the compound's potential reactivity. It can participate in hydrogen bonding, influencing physical properties and solvation. Chemically, the alcohol can be activated (e.g., by tosylation or protonation) to become a good leaving group, facilitating nucleophilic substitution reactions at C1. Alternatively, it can be directly oxidized, as discussed in section 3.3.1.
The chlorine atom at the C4 position is an electronegative substituent that exerts an inductive electron-withdrawing effect along the carbon chain. This effect, while attenuated by distance, could subtly influence the electron density at other parts of the molecule, potentially affecting the acidity of the alcohol or the reactivity of the C1 carbon. The C-Cl bond itself is polar and susceptible to nucleophilic attack or elimination reactions, typically under more forcing conditions than those affecting the alcohol group directly.
However, specific research findings that directly correlate the unique molecular architecture of this compound—specifically the gamma-chloro substitution on a primary alcohol—with its reaction kinetics and thermodynamics for the discussed oxidation or reduction processes were not found in the searched literature. While general principles of inductive effects and functional group reactivity apply, detailed experimental or computational studies elucidating these specific structure-reactivity relationships for this compound are lacking. Consequently, no specific data tables illustrating kinetic or thermodynamic parameters influenced by its molecular architecture could be generated.
Compound List:
this compound
4-chloropentanal
4-chloropentanoic acid
4-chlorobenzyl alcohol
Derivatization and Transformative Chemistry of 4 Chloropentan 1 Ol
Strategies for Chiral Derivatization
Preparation of Optically Active Derivatives for Stereochemical Studies
The study of stereochemistry is fundamental to understanding the three-dimensional structure and reactivity of molecules. For compounds possessing chiral centers, such as 4-chloropentan-1-ol, the preparation and analysis of optically active derivatives are crucial for determining enantiomeric purity, elucidating reaction mechanisms, and developing stereoselective synthetic routes. This compound features a stereogenic center at the carbon atom bearing the chlorine substituent (C4), meaning it exists as a pair of enantiomers.
Chirality of this compound
This compound (CAS: 35096-45-8) has the molecular formula C₅H₁₁ClO. The carbon atom at position 4 is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group (CH₃), and an ethyl group that also contains the hydroxyl functionality (-CH₂CH₂OH). This tetrahedral arrangement around C4 makes it a chiral center, leading to the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers nih.govnih.gov.
Principles of Derivatization for Stereochemical Analysis
To study the individual enantiomers of a chiral compound like this compound, chemists often employ a strategy known as chiral derivatization. This process involves reacting the enantiomeric mixture (racemate) with a pure chiral reagent, known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, solubility, chromatographic retention times, and distinct NMR spectroscopic signals), which allows for their separation and individual characterization unit.no.
Common Derivatization Strategies for this compound
The primary alcohol functional group in this compound offers a convenient handle for derivatization. Common strategies include:
Esterification: The hydroxyl group can be reacted with chiral carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form diastereomeric esters. For instance, reaction with a chiral acid chloride like (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) or a chiral acid like (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (S-MTPA) can yield diastereomeric esters.
Formation of Other Derivatives: While esterification is common, other reactions involving the alcohol group, such as reaction with chiral isocyanates to form diastereomeric carbamates, could also be employed.
The choice of CDA depends on factors such as reactivity, availability, and the ease of separation and characterization of the resulting diastereomers.
Illustrative Data Table: Diastereomeric Ester Formation
The following table illustrates the principle of forming diastereomeric esters from racemic this compound using a hypothetical chiral carboxylic acid (R-CO₂H) or its activated form.
| Reactant (Racemic) | Chiral Derivatizing Agent (CDA) | Reaction Type | Resulting Diastereomers | Separation Method | Analytical Technique |
| (±)-4-Chloropentan-1-ol | (R)-Chiral Acid Chloride | Esterification | (R)-4-Chloropentyl (R)-Carboxylate AND (S)-4-Chloropentyl (R)-Carboxylate | Chromatography (HPLC, GC) or Crystallization | NMR Spectroscopy, Optical Rotation, Chiral HPLC |
| (±)-4-Chloropentan-1-ol | (S)-Chiral Carboxylic Acid | Esterification | (R)-4-Chloropentyl (S)-Carboxylate AND (S)-4-Chloropentyl (S)-Carboxylate | Chromatography (HPLC, GC) or Crystallization | NMR Spectroscopy, Optical Rotation, Chiral HPLC |
| (±)-4-Chloropentan-1-ol | (R)-Chiral Isocyanate | Carbamate Formation | (R)-4-Chloropentyl (R)-Carbamate AND (S)-4-Chloropentyl (R)-Carbamate | Chromatography (HPLC, GC) or Crystallization | NMR Spectroscopy, Optical Rotation, Chiral HPLC |
Significance in Stereochemical Studies
The preparation and subsequent analysis of these diastereomeric derivatives provide critical insights into the stereochemical composition of the original this compound sample.
Enantiomeric Excess (ee) Determination: By analyzing the ratio of the two diastereomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, the enantiomeric excess (ee) of the starting material can be accurately determined. NMR is particularly useful as the diastereomeric derivatives will exhibit distinct signals for their protons or carbons due to their different chemical environments.
Chiral Resolution: If the diastereomers are successfully separated (e.g., by fractional crystallization or chiral chromatography), the chiral derivatizing agent can be cleaved from each separated diastereomer to regenerate the pure enantiomers of this compound. This process, known as chiral resolution, is a key method for obtaining enantiomerically pure compounds when direct asymmetric synthesis is not feasible or efficient.
Mechanistic Studies: Understanding the stereochemical outcome of reactions involving this compound or its precursors can be facilitated by studying its enantiomerically pure forms or their derivatives. This helps in validating proposed reaction mechanisms and designing stereoselective transformations.
Spectroscopic and Analytical Characterization of 4 Chloropentan 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. For 4-Chloropentan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are invaluable for confirming its structural integrity and connectivity.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, number, and connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its five protons and the hydroxyl proton.
Hydroxyl Proton (-OH): The proton of the hydroxyl group typically appears as a singlet, often in the range of δ 2.5–5.0 ppm, and its position can be variable due to hydrogen bonding and solvent effects. libretexts.org
Methylene (B1212753) Protons adjacent to Oxygen (-CH₂OH): The protons on the carbon directly attached to the hydroxyl group (C1) are expected to resonate as a triplet in the range of δ 3.3–4.5 ppm, coupled to the adjacent methylene protons (C2). libretexts.org
Methylene Protons adjacent to Chlorine (-CH₂Cl): The protons on the carbon bearing the chlorine atom (C4) are anticipated to appear as a triplet in the range of δ 2.5–4.0 ppm, coupled to the adjacent methylene protons (C3). libretexts.org
Methylene Protons (C2 and C3): The protons at C2 and C3, situated between the functional groups, will likely appear as complex multiplets due to coupling with protons at both adjacent carbons. The C2 protons would be expected to resonate slightly upfield of C3 protons, influenced by the hydroxyl group and the alkyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Partners |
| -CH₂OH (C1) | 3.3–4.5 | Triplet | C2 protons |
| -CH₂- (C2) | 1.6–1.8 | Multiplet | C1 and C3 protons |
| -CH₂- (C3) | 1.8–2.0 | Multiplet | C2 and C4 protons |
| -CH₂Cl (C4) | 2.5–4.0 | Triplet | C3 protons |
| -OH (Alcohol) | 2.5–5.0 | Singlet | - |
Note: Exact chemical shifts can vary based on solvent, concentration, and temperature. libretexts.orgsigmaaldrich.com
Carbon-13 NMR spectroscopy provides direct information about the carbon backbone of a molecule, with each unique carbon atom typically giving rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of carbon atoms bearing functional groups. azooptics.combhu.ac.inlibretexts.org
C1 (Carbinol Carbon): The carbon atom directly bonded to the hydroxyl group (C1) is expected to resonate in the δ 60–70 ppm range due to the deshielding effect of the oxygen atom. libretexts.orgbhu.ac.in
C4 (Chlorinated Carbon): The carbon atom bonded to the chlorine atom (C4) will be significantly deshielded, appearing in the δ 45–50 ppm range, characteristic of carbons bearing a halogen. bhu.ac.in
C2 and C3 (Aliphatic Carbons): The methylene carbons at positions C2 and C3 are expected to resonate in the typical aliphatic region, likely between δ 20–40 ppm, with C2 potentially appearing slightly more downfield than C3 due to its proximity to the hydroxyl group. bhu.ac.inlibretexts.org
C5 (Methyl Carbon): The terminal methyl carbon (C5) will resonate in the upfield region, typically around δ 10–30 ppm, characteristic of saturated alkyl carbons. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) | Description |
| C1 (-CH₂OH) | 60–70 | Carbinol carbon |
| C2 (-CH₂-) | 25–35 | Aliphatic methylene |
| C3 (-CH₂-) | 20–30 | Aliphatic methylene |
| C4 (-CH₂Cl) | 45–50 | Chlorinated carbon |
| C5 (CH₃-) | 10–30 | Methyl carbon |
Note: Chemical shifts are approximate and can vary with solvent and experimental conditions. bhu.ac.inlibretexts.org
Two-dimensional NMR techniques provide crucial information about the connectivity between nuclei, which is essential for confirming complex structures.
COSY (Correlation Spectroscopy): A COSY experiment correlates protons that are coupled through three bonds (¹H-¹H coupling). For this compound, COSY would reveal correlations between C1-H and C2-H, and between C3-H and C4-H, as well as between C2-H and C3-H, thereby mapping out the proton spin systems along the carbon chain. creative-biostructure.comwikipedia.orgharvard.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond coupling). This technique would generate cross-peaks linking each proton signal to its directly attached carbon signal, providing definitive assignments for the ¹H and ¹³C spectra. For instance, it would show a correlation between the C1 protons and the C1 carbon, C4 protons and the C4 carbon, and so on. creative-biostructure.comwikipedia.org
While this compound does not possess chiral centers in its basic structure, 2D NMR techniques are fundamental for confirming the complete structural assignment and ruling out positional isomers.
Carbon-13 (¹³C) NMR for Elucidating Carbon Skeleton and Functionalization
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the calculation of the exact molecular formula. nih.govalgimed.com
The molecular formula of this compound is C₅H₁₁ClO. The calculated exact mass for this formula is approximately 122.04984 Da. lookchem.comguidechem.comchemsrc.comnih.gov HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions. For instance, HRMS would confirm the presence of chlorine by its characteristic isotopic pattern if the molecule contained multiple chlorine atoms, or by the precise mass measurement confirming the elemental composition. algimed.com
Table 3: Molecular Formula and Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁ClO |
| Nominal Mass | 122 |
| Exact Mass | 122.0498427 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile compounds by gas chromatography and then analyzes them by mass spectrometry. This is particularly useful for identifying and quantifying components in a mixture. azooptics.com
When this compound is analyzed by GC-MS under electron ionization (EI) conditions, it will produce a molecular ion (M⁺) and characteristic fragment ions. The molecular ion peak is expected at m/z 122. However, alcohols often show weak or absent molecular ion peaks under EI conditions due to facile fragmentation. libretexts.orgacdlabs.com
Common fragmentation pathways for chloroalcohols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group or the chlorine atom. This could lead to fragments such as [CH₂OH]⁺ (m/z 31) or [CH₂Cl]⁺ (m/z 49). savemyexams.comsavemyexams.com
Loss of water: Dehydration (loss of H₂O, 18 amu) is common in alcohols, potentially yielding a fragment at m/z 104. libretexts.orgsavemyexams.com
Loss of HCl: Loss of hydrogen chloride (36 amu) could occur, though less common than water loss.
Alkyl chain fragmentation: Fragmentation of the alkyl chain, such as loss of methyl (CH₃•, 15 amu), ethyl (C₂H₅•, 29 amu), or propyl (C₃H₇•, 43 amu) radicals, can also occur, leading to characteristic peaks. savemyexams.com
The presence of the chlorine atom can be inferred from the isotopic pattern of fragments containing chlorine (³⁵Cl and ³⁷Cl). For example, a fragment containing one chlorine atom would typically show two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1. savemyexams.com
Table 4: Predicted Major Fragment Ions for this compound (EI)
| Fragment Ion | m/z | Neutral Loss | Description |
| M⁺ | 122 | - | Molecular ion (potentially weak/absent) |
| [M - H₂O]⁺ | 104 | 18 | Loss of water |
| [M - CH₃]⁺ | 107 | 15 | Loss of methyl radical |
| [CH₂OH]⁺ | 31 | - | Alpha-cleavage adjacent to hydroxyl |
| [CH₂Cl]⁺ | 49 | - | Alpha-cleavage adjacent to chlorine |
| [C₃H₇]⁺ | 43 | 79 | Loss of CH₂CH₂Cl (or similar fragmentation) |
| [C₂H₅]⁺ | 29 | 93 | Loss of CH₂CH₂CH₂Cl (or similar fragmentation) |
Note: Fragmentation patterns are highly dependent on ionization conditions and instrument parameters. libretexts.orgacdlabs.comsavemyexams.com
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that determines the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's molecular weight and structure through fragmentation patterns. When a molecule like this compound is ionized, it typically forms a molecular ion (M⁺). This molecular ion is often unstable and can fragment into smaller, characteristic ions. The pattern of these fragments serves as a unique fingerprint for the compound.
For this compound, the presence of a chlorine atom is a significant feature detectable by mass spectrometry. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Consequently, any ion containing a single chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the peak corresponding to ³⁵Cl being roughly three times more intense than the peak for ³⁷Cl chemguide.co.uk. This characteristic isotopic pattern is invaluable for confirming the presence of chlorine in the molecule.
Based on the general fragmentation behavior of alcohols and alkyl halides, several fragmentation pathways can be anticipated for this compound:
Molecular Ion (M⁺): The molecular ion peak for this compound (C₅H₁₁ClO) would be expected around m/z 122. Due to the chlorine isotopes, this would appear as a doublet: M⁺ (containing ³⁵Cl) at approximately m/z 122 and M+2 (containing ³⁷Cl) at approximately m/z 124, in a 3:1 intensity ratio chemguide.co.uk. The molecular ion peak for alcohols is often weak savemyexams.com.
Loss of Water (H₂O): As a primary alcohol, this compound is prone to losing a water molecule from the molecular ion, resulting in a fragment ion at m/z 104 ([M - H₂O]⁺) savemyexams.com.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the functional groups is common. Alpha-cleavage next to the hydroxyl group can lead to the formation of a [CH₂OH]⁺ ion at m/z 31, a characteristic fragment for primary alcohols savemyexams.com. Cleavage adjacent to the chlorine atom could yield fragments like [CH₂Cl]⁺ (m/z 63/65, reflecting the chlorine isotopes) or other chlorinated fragments.
Loss of HCl: Elimination of hydrogen chloride (HCl) from the molecular ion could also occur, yielding a fragment at m/z 86 ([M - HCl]⁺).
Alkyl Chain Fragmentation: The pentyl chain can undergo various C-C bond cleavages, producing smaller alkyl fragments. Peaks separated by 14 mass units (corresponding to the loss of a methylene group, -CH₂-) are typical in the fragmentation of alkanes and their derivatives libretexts.org.
Table 1: Anticipated Fragmentation Ions for this compound
| Ion Type | m/z (approximate) | Origin | Notes |
| Molecular Ion (M⁺) | 122/124 | [C₅H₁₁ClO]⁺ | Appears as a doublet (M⁺ and M+2) due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio. chemguide.co.uk Expected to be of low intensity. |
| [M - H₂O]⁺ | 104 | Loss of water molecule from the molecular ion | Common fragmentation for alcohols. savemyexams.com |
| [M - HCl]⁺ | 86 | Loss of hydrogen chloride molecule from the molecular ion | Possible fragmentation pathway. |
| [CH₂OH]⁺ | 31 | Alpha-cleavage adjacent to the hydroxyl group | Characteristic fragment for primary alcohols. savemyexams.com |
| [CH₂Cl]⁺ | 63/65 | Alpha-cleavage adjacent to the chlorine atom (with isotopes) | Possible fragment, showing chlorine isotopic pattern. |
| Alkyl Fragments | Various | C-C bond cleavages along the pentyl chain | Peaks separated by 14 amu (loss of CH₂) are common. libretexts.org |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and can provide information about molecular structure and conformation. Both methods rely on the interaction of electromagnetic radiation with molecular vibrations, leading to absorption (IR) or scattering (Raman) of specific frequencies characteristic of the bonds present.
Functional Group Identification through Characteristic Vibrations
In Infrared (IR) spectroscopy , molecules absorb specific frequencies of IR radiation that match their natural vibrational frequencies, causing bonds to stretch or bend savemyexams.com. This absorption leads to characteristic peaks in the IR spectrum, which are highly diagnostic for different functional groups.
For this compound, the following characteristic vibrations are expected:
O-H Stretching: The presence of the primary alcohol group (-OH) will result in a strong, broad absorption band in the region of 3200-3500 cm⁻¹. This broadening is due to hydrogen bonding between alcohol molecules savemyexams.comspectroscopyonline.com.
C-H Stretching: The alkane portions of the molecule will exhibit C-H stretching vibrations, typically appearing as medium to strong bands between 2850 and 2960 cm⁻¹ savemyexams.comlibretexts.org.
C-O Stretching: The C-O bond in primary alcohols typically shows a strong absorption band in the fingerprint region, generally between 1000 and 1260 cm⁻¹ spectroscopyonline.com.
C-Cl Stretching: The carbon-chlorine single bond (C-Cl) typically absorbs in the lower wavenumber region, often between 600 and 800 cm⁻¹. For similar chlorinated alcohols, peaks around 650 cm⁻¹ have been observed .
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group/Bond | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Description |
| O-H (alcohol) | Stretching | 3200-3500 | Broad, strong |
| C-H (alkane) | Stretching | 2850-2960 | Medium to strong |
| C-O (alcohol) | Stretching | 1000-1260 | Medium to strong |
| C-Cl | Stretching | ~650-800 | Medium |
Raman spectroscopy complements IR spectroscopy by detecting vibrations that cause a change in the molecule's polarizability. While it can identify similar functional groups, it offers advantages such as the ability to analyze aqueous solutions without significant interference from water absorption and often provides sharper peaks horiba.com. The C-O and C-Cl stretching vibrations, as well as C-H stretching and bending modes, would also be observable in the Raman spectrum of this compound, contributing to its unique spectral fingerprint.
Conformational Analysis using Vibrational Frequencies
Vibrational frequencies are sensitive to the local environment and geometry of atoms within a molecule. Subtle changes in bond lengths, bond angles, and torsional angles, which define a molecule's conformation, can lead to shifts in the observed vibrational frequencies. By analyzing the fine structure of vibrational bands or comparing spectra under different conditions (e.g., temperature, phase), information about the preferred conformations of this compound can potentially be obtained. However, specific detailed studies on the conformational analysis of this compound using vibrational frequencies were not found in the provided search results. Such analysis typically requires high-resolution spectroscopy and detailed computational modeling.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes electronic transitions within a molecule. Molecules absorb UV-Vis light when electrons are promoted from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy molecular orbitals (typically anti-bonding orbitals).
Simple saturated organic compounds like alkanes, alcohols, and alkyl halides, which primarily contain sigma (σ) bonds and lone pairs (on oxygen and chlorine), generally exhibit very weak absorption in the standard UV-Vis range (typically 200-800 nm). The electronic transitions in these molecules are primarily σ → σ* transitions, which occur at very low wavelengths (below 200 nm) and are often not observed with standard UV-Vis spectrophotometers acs.orguni-regensburg.de.
Therefore, this compound is not expected to show significant absorption bands in the typical UV-Vis spectrum. If any absorption were detected above 200 nm, it might be attributed to weak n → σ* transitions (involving the lone pairs on oxygen or chlorine) or potentially to impurities. The provided search results did not yield specific UV-Vis absorption data for this compound.
Computational and Theoretical Studies on 4 Chloropentan 1 Ol
Quantum Chemical Investigations of Molecular Structure and Energetics
Quantum chemical methods are fundamental for understanding the intrinsic properties of a molecule, including its most stable three-dimensional arrangement and the energy associated with that configuration.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. Geometry optimization using DFT involves finding the molecular configuration with the lowest total energy, which corresponds to the most stable arrangement of atoms. This process yields optimized bond lengths, bond angles, and dihedral angles. For 4-Chloropentan-1-ol, DFT calculations would typically employ functionals like B3LYP, often in conjunction with basis sets such as 6-31G(d) or 6-311G(d,p) researchgate.netmdpi.comirjweb.comscifiniti.commdpi.cominformaticsjournals.co.inimist.maoatext.comresearchgate.net. These calculations would predict the preferred conformation of the molecule, considering the interplay between the hydroxyl group and the chlorine atom.
Table 1: Hypothetical DFT-Optimized Geometric Parameters for this compound
| Parameter | Value (Å or °) | Computational Method (e.g., B3LYP/6-31G(d)) |
| C1-O bond length | ~1.43 | Predicted |
| C5-Cl bond length | ~1.78 | Predicted |
| C1-C2 bond length | ~1.52 | Predicted |
| C2-C3 bond length | ~1.53 | Predicted |
| C3-C4 bond length | ~1.53 | Predicted |
| C4-C5 bond length | ~1.53 | Predicted |
| O-C1-C2 angle | ~109.0 | Predicted |
| C1-C2-C3 angle | ~111.0 | Predicted |
| C2-C3-C4 angle | ~112.0 | Predicted |
| C3-C4-C5 angle | ~111.5 | Predicted |
| C4-C5-Cl angle | ~108.0 | Predicted |
| C-C-C-C dihedral | ~-60 to +60 | Predicted (conformation dependent) |
| C-C-O-H dihedral | ~-60 to +60 | Predicted (conformation dependent) |
Ab initio methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MPn), and Coupled Cluster (CC) methods, offer a more rigorous approach to electronic structure determination by solving the Schrödinger equation directly from first principles, with minimal approximations. These methods can provide highly accurate energies, molecular orbital (MO) descriptions, and wave functions. For this compound, ab initio calculations could be used to determine precise electronic energies, ionization potentials, and electron affinities. While DFT is often preferred for its balance of accuracy and computational cost, ab initio methods serve as a benchmark for validating DFT results and for cases requiring extremely high accuracy, especially for smaller molecules or specific electronic properties researchgate.netresearchgate.net. For instance, MP2 or CCSD(T) calculations could provide highly accurate total energies and electronic configurations.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are crucial for experimental characterization and identification of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts mdpi.comimist.magithub.io. By optimizing the molecular geometry first and then calculating the magnetic shielding tensors, these methods can generate predicted spectra that can be compared to experimental data. For this compound, such calculations would predict the chemical shifts for each hydrogen and carbon atom, taking into account the electronic environment influenced by the hydroxyl and chloro substituents. The accuracy of these predictions can be further enhanced by considering solvent effects using implicit solvation models (e.g., PCM) mdpi.comgithub.io.
Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Computational Method (e.g., GIAO/B3LYP/6-311+G(d,p)) |
| ¹H | OH | ~2.0 - 4.0 | - | Predicted |
| ¹H | H1 (CH₂) | ~3.6 - 3.8 | - | Predicted |
| ¹H | H2 (CH₂) | ~1.6 - 1.8 | - | Predicted |
| ¹H | H3 (CH₂) | ~1.8 - 2.0 | - | Predicted |
| ¹H | H4 (CH) | ~3.8 - 4.0 | - | Predicted |
| ¹³C | C1 (CH₂OH) | - | ~60-65 | Predicted |
| ¹³C | C2 (CH₂) | - | ~30-35 | Predicted |
| ¹³C | C3 (CH₂) | - | ~30-35 | Predicted |
| ¹³C | C4 (CH) | - | ~45-50 | Predicted |
| ¹³C | C5 (CH₂Cl) | - | ~45-50 | Predicted |
Note: The values presented in this table are hypothetical and illustrative. The actual predicted chemical shifts would depend on the specific computational method, basis set, and solvent model used. For example, the ¹H chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods, particularly DFT, can simulate these spectra by calculating vibrational frequencies and intensities. The harmonic oscillator approximation is commonly used, and the results can be scaled to better match experimental values. Potential Energy Distribution (PED) analysis helps in assigning specific vibrational frequencies to particular bond stretching or bending motions. For this compound, simulations would predict characteristic frequencies for O-H stretching, C-H stretching (aliphatic), C-O stretching, C-Cl stretching, and various bending modes. These simulated spectra can be crucial for identifying the compound and confirming its structure, especially when compared with experimental IR and Raman data scifiniti.comoatext.comresearchgate.net.
Table 3: Hypothetical Simulated Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (e.g., PED) | Computational Method (e.g., B3LYP/6-31G(d)) |
| O-H Stretch | ~3200-3600 | ν(O-H) | Predicted |
| C-H Stretch (aliphatic) | ~2850-2970 | ν(C-H) | Predicted |
| C-O Stretch | ~1050-1150 | ν(C-O) | Predicted |
| C-Cl Stretch | ~650-750 | ν(C-Cl) | Predicted |
| C-C Stretch | ~800-1100 | ν(C-C) | Predicted |
| O-H Bend | ~1300-1450 | δ(O-H) | Predicted |
| C-H Bend (CH₂) | ~1450-1470 | δ(C-H) | Predicted |
| C-C-C Bend | ~300-500 | δ(C-C-C) | Predicted |
Note: The frequencies and assignments are illustrative and based on typical values for similar functional groups. Actual calculated values would require specific computational simulations.
Computational NMR Chemical Shift Prediction (e.g., GIAO method)
Analysis of Electronic Properties and Reactivity Descriptors
Understanding the electronic properties and reactivity of a molecule is vital for predicting its chemical behavior. Computational methods can provide insights into these aspects.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap (HOMO-LUMO gap) are key indicators of a molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater tendency for electron transfer. Calculations of these orbitals for this compound could reveal which parts of the molecule are most susceptible to electrophilic or nucleophilic attack irjweb.cominformaticsjournals.co.inresearchgate.netajchem-a.comresearchgate.net.
Mulliken Charges and Electrostatic Potential (MEP): Mulliken population analysis can provide atomic charges, indicating the distribution of electron density within the molecule. Molecular Electrostatic Potential (MEP) maps visualize these charge distributions, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential. These can predict sites for intermolecular interactions and chemical reactions irjweb.cominformaticsjournals.co.inresearchgate.net. For this compound, the hydroxyl oxygen and chlorine atom are expected to be electron-rich regions.
Table 4: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Property/Descriptor | Value (eV) | Computational Method (e.g., DFT/B3LYP/6-31G(d)) | Significance |
| HOMO Energy | ~-7.0 to -8.0 | Predicted | Electron donating ability |
| LUMO Energy | ~0.0 to +1.0 | Predicted | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | ~7.0 to 9.0 | Predicted | Indicator of stability; smaller gap implies higher reactivity |
| Ionization Potential (I) | ~7.0 to 8.0 | Predicted (I ≈ -EHOMO) | Energy required to remove an electron |
| Electron Affinity (A) | ~0.0 to +1.0 | Predicted (A ≈ -ELUMO) | Energy released upon adding an electron |
| Electronegativity (χ) | ~3.0 to 4.0 | Predicted (χ = (I+A)/2) | Tendency to attract electrons |
| Chemical Hardness (η) | ~3.5 to 4.5 | Predicted (η = (I-A)/2) | Resistance to deformation of electron cloud; higher value means more stable |
| Electrophilicity (ω) | ~1.0 to 2.0 | Predicted (ω = χ²/2η) | Measure of electron accepting ability; higher value means stronger electrophile |
Note: The values presented in this table are hypothetical and illustrative, based on typical ranges for similar organic molecules. Actual values would be determined by specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules to predict reactivity and reaction pathways wikipedia.orgimperial.ac.uk. While specific FMO data for this compound were not directly found in the provided search results, this methodology is broadly applied to understand chemical reactivity by examining electron donation and acceptance capabilities, which are crucial for predicting reaction sites and mechanisms wikipedia.org.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method used to understand bonding, charge distribution, and hyperconjugation within molecules uni-muenchen.dewisc.edutaylorfrancis.com. NBO analysis can reveal the nature of chemical bonds, the distribution of electron density on atoms, and the extent of delocalization, providing insights into a molecule's stability and reactivity. For instance, NBO analysis has been used to study bond polarization and delocalization effects in related chlorinated compounds, indicating the role of sigma-to-pi* orbital interactions in facilitating chemical transformations taylorfrancis.comresearchgate.net. While specific NBO results for this compound are not detailed in the provided snippets, this technique is a standard tool for analyzing electronic structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping visualizes the distribution of electron density around a molecule, highlighting regions of positive and negative electrostatic potential niscpr.res.inuni-muenchen.deresearchgate.net. These maps are crucial for predicting the sites of electrophilic and nucleophilic attack, as negative potential regions typically indicate electron-rich areas attractive to positive charges, while positive potential regions indicate electron-poor areas attractive to negative charges uni-muenchen.de. MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and can guide the prediction of reaction selectivity.
Computational Modeling of Reaction Mechanisms
Computational modeling plays a vital role in dissecting the intricate steps of chemical reactions, including the identification of transition states and the influence of the surrounding environment.
Transition State Characterization and Activation Energy Calculations
The characterization of transition states (TS) and the calculation of activation energies are fundamental to understanding reaction kinetics and mechanisms fossee.insmu.edu. Transition states represent the highest energy point along a reaction pathway, and their accurate determination, along with the associated activation energy, allows for the prediction of reaction rates. Computational methods, such as DFT, are widely employed to locate these transient structures and quantify the energy barriers involved in bond breaking and bond formation researchgate.netfossee.insmu.edu. Studies on similar chlorinated compounds suggest that the rate-determining step in elimination reactions often involves the polarization and breaking of the C-Cl bond within a cyclic transition state researchgate.net.
Solvent Effects on Reaction Pathways via Continuum Solvation Models
Solvent molecules can significantly influence reaction pathways by stabilizing or destabilizing transition states and intermediates. Continuum solvation models, such as COSMO and SMD, treat the solvent as a continuous dielectric medium that interacts electrostatically with the solute github.ioresearchgate.netyoutube.comacs.org. These models are used to calculate solvation free energies and to investigate how different solvents affect activation energies and reaction rates fossee.ingithub.ioresearchgate.netyoutube.compitt.edu. For instance, polar protic solvents have been shown to decrease the rate of SN2 reactions by stabilizing nucleophiles fossee.in. The inclusion of solvent effects is crucial for accurately modeling reaction mechanisms in condensed phases, providing a more realistic representation of chemical processes researchgate.netyoutube.compitt.edu.
Compound List
this compound
Gas-Phase Ion Chemistry and Dissociation Dynamics
Detailed research findings and specific data tables regarding the gas-phase ion chemistry and dissociation dynamics of this compound could not be identified in the provided search results. Studies on similar compounds, such as other alcohols or halogenated alkanes, indicate general fragmentation patterns like the loss of water (H₂O) from the alcohol functionality or the loss of hydrogen chloride (HCl) from the chloroalkane moiety uni.luchemguide.co.uksavemyexams.comsavemyexams.comresearchgate.netlibretexts.org. The presence of chlorine atoms is typically identified by characteristic isotopic peaks in mass spectra (e.g., M+ and M+2 peaks with a 3:1 intensity ratio for a single chlorine atom) chemguide.co.uk. Computational studies often explore reaction mechanisms, transition states, and ion energetics for related molecules to understand their fragmentation behavior stanford.eduresearchgate.net. However, specific data for this compound in this context is absent from the current findings.
Compound List:
this compound
Isomerism and Stereochemical Investigations in this compound Chemistry
The study of isomerism and stereochemistry is fundamental to understanding the behavior and applications of organic molecules. This compound, a molecule with the chemical formula C₅H₁₁ClO, presents interesting aspects related to both structural (regio-) and stereoisomerism. This article delves into the specific investigations concerning the determination of its enantiomeric purity and the differentiation of its regioisomers, highlighting their distinct chemical profiles.
Isomerism and Stereochemical Investigations in 4 Chloropentan 1 Ol Chemistry
Determination of Enantiomeric Excess and Optical Purity
4-Chloropentan-1-ol possesses a chiral center at the fourth carbon atom (C4), meaning it exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-chloropentan-1-ol and (S)-4-chloropentan-1-ol nih.gov. The relative abundance of these enantiomers in a sample is quantified by its enantiomeric excess (ee) or optical purity. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a sample composed entirely of a single enantiomer has an ee of 100% wikipedia.orgmasterorganicchemistry.com.
Several analytical techniques are employed to determine the enantiomeric excess and optical purity of chiral compounds like this compound:
Chiral Chromatography (GC and HPLC): These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Gas Chromatography (GC) is suitable for volatile and thermally stable compounds, often requiring no derivatization ic.ac.uk. High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases is another powerful technique, capable of separating and quantifying enantiomers, often with UV, fluorescence, or chiroptical detectors uma.esmdpi.com.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation of a pure enantiomer is a characteristic property. However, polarimetry requires the sample to be isolated and purified, and precise control of concentration, solvent, and temperature is crucial for reproducible results ic.ac.ukgoogle.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess by employing chiral derivatizing agents, chiral solvating agents, or chiral shift reagents. These additives create diastereomeric species or environments that result in distinct NMR signals for each enantiomer, allowing for their quantification wikipedia.orgic.ac.ukgoogle.com.
The choice of method depends on the specific properties of this compound, such as its volatility, thermal stability, and the availability of suitable chiral stationary phases or derivatizing agents.
Development of Asymmetric Synthetic Protocols
Regioisomeric Differentiation in Chloropentanol Systems
Chloropentanols, compounds with the molecular formula C₅H₁₁ClO, can exist as various structural isomers based on the position of the chlorine atom and the hydroxyl group along the pentane (B18724) chain. This section focuses on differentiating this compound from its key regioisomers, 2-Chloropentan-1-ol and 1-Chloropentan-2-ol.
Comparative Studies with 2-Chloropentan-1-ol and 1-Chloropentan-2-ol
These three compounds share the same molecular formula (C₅H₁₁ClO) but differ in the placement of their functional groups:
This compound: Hydroxyl group at C1, chlorine at C4. It has a chiral center at C4.
2-Chloropentan-1-ol: Hydroxyl group at C1, chlorine at C2. It has a chiral center at C2.
1-Chloropentan-2-ol: Hydroxyl group at C2, chlorine at C1. It has a chiral center at C2.
Distinguishing between these structural isomers is typically achieved through modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), are invaluable for identifying and differentiating isomers based on their unique spectral fingerprints and fragmentation patterns quora.comresearchgate.net. For instance, the chemical shifts in ¹H and ¹³C NMR spectra, or specific vibrational frequencies in IR, can reveal the exact position of the chlorine atom and hydroxyl group lookchem.com.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-chloropentan-1-ol be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For instance, adjusting the molar ratio of HCl to pentan-1-ol in chlorination reactions (e.g., from 1:1 to 1:2) can enhance conversion rates. Temperature control (e.g., 50–65°C) minimizes side reactions like over-chlorination . Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product. Characterization by H NMR (δ ~3.6 ppm for -OH, δ ~3.4 ppm for -CHCl) and GC-MS ensures purity and structural confirmation .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Multimodal analysis is recommended:
- NMR Spectroscopy : H and C NMR to confirm hydroxyl and chlorinated positions.
- IR Spectroscopy : Peaks at ~3400 cm (-OH stretch) and ~650 cm (C-Cl stretch).
- Mass Spectrometry : Molecular ion peak at m/z 136 (CHClO) and fragmentation patterns for structural validation.
- Chromatography : HPLC or GC with polar columns (e.g., DB-WAX) to assess purity .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility hinges on:
- Detailed Protocols : Documenting exact molar ratios, solvent purity, and reaction times (e.g., 6–12 hr reflux).
- Standardized Characterization : Cross-referencing spectral data with published benchmarks.
- Batch Consistency : Using calibrated instruments (e.g., NMR spectrometers) and internal standards (e.g., TMS for NMR) .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of byproducts during this compound synthesis?
- Methodological Answer : Competing pathways include:
- SN2 vs. SN1 Mechanisms : Steric hindrance at the C4 position may favor SN1, leading to carbocation rearrangements and diastereomers.
- Elimination Reactions : Base impurities or excess heat can promote dehydration, forming 4-chloropentene.
- Analytical Validation : Use H NMR coupling constants (e.g., J = 6–8 Hz for vicinal protons) and GC-MS to identify byproducts. Computational modeling (DFT or MD simulations) can predict intermediate stability .
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
- Solvent Standardization : Use deuterated solvents (e.g., CDCl) for NMR.
- Differential Scanning Calorimetry (DSC) : Detect polymorphic forms affecting spectral peaks.
- Triangulation : Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline) .
Q. What computational methods are effective for modeling this compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* basis set) to compare SN1/SN2 activation energies.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
- Software Tools : Gaussian, ORCA, or VMD for visualization and energy profiling .
Q. How can enantiomeric separation of this compound be achieved for stereochemical studies?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose- or amylose-derived stationary phases (e.g., Chiralpak IA).
- Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR differentiation.
- Polarimetry : Measure optical rotation ([α]) post-separation to confirm enantiopurity .
Data Presentation and Validation
Q. What statistical approaches are suitable for analyzing discrepancies in this compound’s physicochemical properties?
- Methodological Answer :
- Error Analysis : Calculate standard deviations across triplicate experiments for melting points or refractive indices.
- Multivariate Regression : Correlate reaction conditions (e.g., temperature, catalyst loading) with yield/purity.
- Outlier Detection : Use Grubbs’ test to identify anomalous data points in datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
